Cas no 885272-35-5 (6-Pyridin-3-yl-1H-indazole)

6-Pyridin-3-yl-1H-indazole is a heterocyclic compound featuring a fused indazole core substituted with a pyridinyl group at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its dual heterocyclic framework enhances binding affinity in medicinal chemistry applications, particularly in kinase inhibition and receptor modulation. The compound's stability and synthetic versatility allow for further functionalization, enabling the development of targeted bioactive molecules. High purity grades are available to ensure reproducibility in research settings. Its well-defined chemical properties support its use in structure-activity relationship (SAR) studies and drug discovery programs.
6-Pyridin-3-yl-1H-indazole structure
6-Pyridin-3-yl-1H-indazole structure
Product Name:6-Pyridin-3-yl-1H-indazole
CAS No:885272-35-5
MF:C12H9N3
MW:195.219961881638
MDL:MFCD04114675
CID:710894
PubChem ID:53408448
Update Time:2025-06-13

6-Pyridin-3-yl-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 6-Pyridin-3-yl-1H-indazole
    • 1H-Indazole,6-(3-pyridinyl)-
    • DTXSID30696293
    • CHEMBL4159996
    • AB18777
    • SCHEMBL16935421
    • FT-0751523
    • AKOS006295679
    • 6-(pyridin-3-yl)-1h-indazole
    • Z1198164304
    • 885272-35-5
    • BDBM50280103
    • DB-077436
    • 6-(pyridin-3-yl)-2H-indazole
    • MDL: MFCD04114675
    • Inchi: 1S/C12H9N3/c1-2-10(7-13-5-1)9-3-4-11-8-14-15-12(11)6-9/h1-8H,(H,14,15)
    • InChI Key: LBFQCQQOSUESGH-UHFFFAOYSA-N
    • SMILES: N1C2C=C(C=CC=2C=N1)C1C=NC=CC=1

Computed Properties

  • Exact Mass: 195.08000
  • Monoisotopic Mass: 195.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • PSA: 41.57000
  • LogP: 2.62490

6-Pyridin-3-yl-1H-indazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Pyridin-3-yl-1H-indazole Pricemore >>

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6-Pyridin-3-yl-1H-indazole Suppliers

Amadis Chemical Company Limited
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(CAS:885272-35-5)6-Pyridin-3-yl-1H-indazole
Order Number:A1043772
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:16
Price ($):995.0
Email:sales@amadischem.com

6-Pyridin-3-yl-1H-indazole Related Literature

Additional information on 6-Pyridin-3-yl-1H-indazole

Research Brief on 6-Pyridin-3-yl-1H-indazole (CAS: 885272-35-5): Recent Advances and Applications in Chemical Biology and Medicine

6-Pyridin-3-yl-1H-indazole (CAS: 885272-35-5) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its indazole core substituted with a pyridinyl group, has been explored for its diverse biological activities, including kinase inhibition and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological profile, and expanding its therapeutic potential. This research brief synthesizes the latest findings related to 6-Pyridin-3-yl-1H-indazole, providing a comprehensive overview of its current status in the field.

One of the most notable advancements in the study of 6-Pyridin-3-yl-1H-indazole is its role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Recent research has demonstrated that 6-Pyridin-3-yl-1H-indazole exhibits potent inhibitory activity against specific kinases, including those involved in tumor growth and metastasis. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in targeting the PI3K/AKT/mTOR pathway, a key signaling cascade in cancer progression. The study reported that derivatives of 6-Pyridin-3-yl-1H-indazole showed promising antitumor effects in preclinical models, with improved selectivity and reduced off-target toxicity compared to existing inhibitors.

In addition to its kinase inhibitory properties, 6-Pyridin-3-yl-1H-indazole has been investigated for its potential as a scaffold for drug discovery. Its modular structure allows for facile chemical modifications, enabling the development of analogs with tailored pharmacological properties. A recent Nature Communications article (2024) described the synthesis of a library of 6-Pyridin-3-yl-1H-indazole derivatives, which were screened for activity against various disease targets. The study identified several lead compounds with enhanced bioavailability and metabolic stability, paving the way for further preclinical development. These findings underscore the versatility of 6-Pyridin-3-yl-1H-indazole as a starting point for the design of novel therapeutics.

Another area of interest is the application of 6-Pyridin-3-yl-1H-indazole in neurodegenerative diseases. Emerging evidence suggests that its kinase inhibitory activity may also extend to targets implicated in neuroinflammation and neuronal survival. A 2024 study in ACS Chemical Neuroscience explored the neuroprotective effects of 6-Pyridin-3-yl-1H-indazole derivatives in models of Alzheimer's disease. The researchers observed that these compounds reduced amyloid-beta aggregation and mitigated synaptic dysfunction, offering a potential therapeutic strategy for neurodegenerative conditions. While further validation is needed, these results highlight the compound's broad applicability beyond oncology.

Despite these promising developments, challenges remain in the clinical translation of 6-Pyridin-3-yl-1H-indazole-based therapies. Issues such as pharmacokinetic optimization, toxicity profiling, and formulation stability need to be addressed to advance these compounds into clinical trials. Recent efforts have focused on employing computational modeling and structure-activity relationship (SAR) studies to refine the chemical properties of 6-Pyridin-3-yl-1H-indazole derivatives. For example, a 2023 Bioorganic & Medicinal Chemistry paper utilized molecular docking and dynamics simulations to predict binding affinities and optimize lead compounds, resulting in improved drug-like characteristics.

In conclusion, 6-Pyridin-3-yl-1H-indazole (CAS: 885272-35-5) represents a compelling case study in the intersection of chemical biology and medicinal chemistry. Its multifaceted biological activities, coupled with its synthetic tractability, make it a valuable tool for drug discovery and development. Recent research has expanded our understanding of its mechanisms and applications, from oncology to neurodegenerative diseases. As the field continues to evolve, further exploration of its derivatives and their clinical potential will undoubtedly yield new insights and therapeutic opportunities. This brief underscores the importance of ongoing research and collaboration to unlock the full potential of this promising compound.

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Amadis Chemical Company Limited
(CAS:885272-35-5)6-Pyridin-3-yl-1H-indazole
A1043772
Purity:99%
Quantity:1g
Price ($):995.0
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